molecular formula C14H24N4O2 B8386509 tert-Butyl 4-((1-methyl-1H-imidazol-2-yl)methyl)piperazine-1-carboxylate

tert-Butyl 4-((1-methyl-1H-imidazol-2-yl)methyl)piperazine-1-carboxylate

Cat. No.: B8386509
M. Wt: 280.37 g/mol
InChI Key: BJBQFPQDTKYKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-((1-methyl-1H-imidazol-2-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H24N4O2 and its molecular weight is 280.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

tert-butyl 4-[(1-methylimidazol-2-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-12-15-5-6-16(12)4/h5-6H,7-11H2,1-4H3

InChI Key

BJBQFPQDTKYKEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC=CN2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Boc-piperazine (0.930 g, 5.0 mmol, 1.1 eq) was dissolved in 1,2-DCE (14 mL). To this solution, 1-methyl-2-imidazolecarboxy aldehyde (0.50 g, 4.54 mmol, 1 eq) was added followed by the portionwise addition of sodium triacetoxyborohydride (1.350 g, 6.36 mmol, 1.4 eq). The mixture was stirred at room temperature for 4 h and was then washed with a saturated aqueous solution of NaHCO3. The organic layer was dried (MgSO4), and the solvent removed in vacuo. The crude mixture was redissolved in 18 mL of DCM and gently stirred overnight in the presence of PS-isocyanate (2 g, loading: 1.58 mmol/g). The mixture was filtered off, and the resin washed with DCM (2×10 mL). The solvent was removed in vacuo and the resulting mixture was purified by column chromatography on a Biotage SP1 system eluting with methanol (1-8%) in dichloromethane to give the title compound as a off-white solid (0.450 g, 32%); 1H-NMR (500 MHz, CDCl3): δ 1.40 (s, 9H, C(CH3)3), 2.30-2.40 (m, 4H, piperazine N(CH2)2), 3.30-3.38 (m, 4H, piperazine N(CH2)2), 3.66 (s, 2H, NCH2), 3.67 (s, 3H, imidazole Me), 6.81 (s, 1H, imidazole 4-H), 6.90 (s, 1H, imidazole 5-H); GC-MS (ESI, m/z): Rt=4.62 min, 281.1-[(M+H)+, 100%].
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-methyl-2-imidazolecarboxy aldehyde
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Yield
32%

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